5-Fluoro-1h-indole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

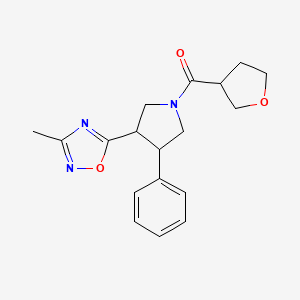

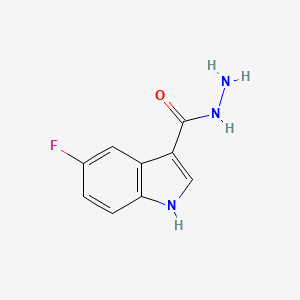

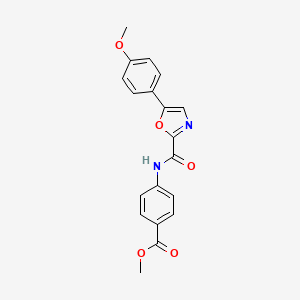

5-Fluoro-1h-indole-3-carbohydrazide is a compound that has been used in the synthesis of biologically important indole-based-sulfonamide derivatives . It is an important precursor for generating biologically active structures .

Synthesis Analysis

A new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . All synthesized derivatives were characterized by different analytical methods .Molecular Structure Analysis

The molecular formula of 5-Fluoro-1h-indole-3-carbohydrazide is C9H8FN3O . The average mass is 193.178 Da and the monoisotopic mass is 193.065140 Da .Chemical Reactions Analysis

The electrochemical behavior of the synthesized compounds was investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) at the pencil graphite electrode (PGE) . The redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-1h-indole-3-carbohydrazide is 135.1383 . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Antimycobacterial and Anticancer Agents

5-Fluoro-1h-indole-3-carbohydrazide derivatives have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis and anticancer properties. Compounds in this series showed moderate to good inhibitory activity against tuberculosis and displayed broad-spectrum antiproliferative activity, particularly against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).

Cytotoxic Activity Against Cancer Cell Lines

A series of novel 5-fluoro-1h-indole-3-carbohydrazide derivatives have been shown to exhibit potent antiproliferative activity against various human cancer cell lines, with some compounds demonstrating greater efficacy than the standard drug 5-fluorouracil (Zhang et al., 2011).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Derivatives of 5-fluoro-1h-indole-3-carbohydrazide have demonstrated antimicrobial, antiinflammatory, and antiproliferative activities. The synthesized compounds exhibited moderate to good antiproliferative activity in in vitro assays (Narayana et al., 2009).

Electrochemical Properties and Biological Importance

Indole-based-sulfonamide derivatives synthesized from 5-fluoro-1h-indole-3-carbohydrazide have been studied for their electrochemical behavior, which varies due to substitutions in the indole sulfonamide moiety. Understanding these properties can contribute to insights on structure-activity relationships (Ibrahim et al., 2020).

Antidiabetic Activity in Rats

5-Fluoro-1h-indole-3-carbohydrazide derivatives have shown significant antidiabetic activity in alloxan-induced diabetic rats, demonstrating a dose-dependent reduction in blood glucose levels (Anreddy, 2014).

Antitubercular and Antibacterial Activities

Isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from 5-fluoro-1h-indole-3-carbohydrazide, exhibited antimicrobial and antitubercular activities. Some compounds were particularly active against Mycobacterium tuberculosis and various bacterial strains (Shingare et al., 2018).

Drug Development and Optimization

The development of antidepressant drug candidates involving 5-fluoro-1h-indole-3-carbohydrazide derivatives has been documented. Optimization of processes for large-scale preparation of these compounds highlights their potential therapeutic applications (Anderson et al., 1997).

Safety And Hazards

According to the safety data sheet, 5-Fluoro-1h-indole-3-carbohydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbohydrazide in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYXHZMIBFMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1h-indole-3-carbohydrazide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)